molecular formula C10H19NO3 B1423703 trans-1-Boc-4-methylpyrrolidin-3-ol CAS No. 885102-33-0

trans-1-Boc-4-methylpyrrolidin-3-ol

Cat. No.: B1423703
CAS No.: 885102-33-0
M. Wt: 201.26 g/mol
InChI Key: YMSRLPJZNWGMAM-HTQZYQBOSA-N
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Description

Significance of Nitrogen Heterocycles as Molecular Scaffolds in Synthetic Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are ubiquitous in nature and form the core of many biologically important molecules, including vitamins, hormones, and alkaloids. mdpi.com This prevalence has made them a focal point in organic synthesis, where they serve as versatile building blocks for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com An analysis of FDA-approved drugs revealed that 59% of small-molecule drugs contain nitrogen heterocycles, highlighting their importance in drug design. msesupplies.com Their utility stems from their diverse chemical reactivity and the ability of the nitrogen atom to form hydrogen bonds with biological targets. numberanalytics.comnih.gov

The Pyrrolidine (B122466) Moiety as a Versatile Chiral Building Block

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prominent scaffold in medicinal chemistry and drug design. nih.gov Its non-aromatic nature allows for a three-dimensional structure with up to four stereogenic centers, leading to a high degree of stereoisomerism. nih.gov This chirality is a key feature that makes pyrrolidines valuable as chiral building blocks, enabling the synthesis of enantiomerically pure compounds. researchgate.net The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is frequently used as a starting material for the synthesis of other chiral molecules. nih.gov

Contextualization of Functionalized Pyrrolidines in Stereoselective Synthesis

Functionalized pyrrolidines, those with various substituents attached to the ring, are crucial intermediates in stereoselective synthesis. rsc.org The defined stereochemistry of these building blocks allows for the controlled construction of complex molecules with specific three-dimensional arrangements. nih.gov For instance, the diastereoselective synthesis of functionalized pyrrolidines can be achieved through methods like the catalytic hydrogenation of substituted pyrroles or aziridine (B145994) ring expansion cascades. rsc.orgnih.gov These methods generate pyrrolidines with multiple stereocenters, which are valuable precursors for a wide range of biologically active molecules. rsc.orgnih.govrsc.org

Overview of the Academic and Research Landscape for trans-1-Boc-4-methylpyrrolidin-3-ol

The academic and research landscape for this compound and related functionalized pyrrolidines is active, driven by their utility in synthesizing complex target molecules. Research focuses on developing efficient and stereoselective synthetic routes to these building blocks. While specific research on this compound is often part of larger synthetic campaigns, the broader field of pyrrolidine synthesis is well-documented. Studies explore various synthetic strategies, including asymmetric 1,3-dipolar cycloadditions and biocatalytic methods, to access enantiomerically pure pyrrolidine derivatives. researchgate.netnih.govacs.org The development of these methods expands the toolbox available to synthetic chemists for creating novel and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trans 1 Boc 4 Methylpyrrolidin 3 Ol

Strategies for Stereoselective Access to trans-1-Boc-4-methylpyrrolidin-3-ol

The controlled synthesis of the trans isomer of 1-Boc-4-methylpyrrolidin-3-ol requires sophisticated strategies that can precisely dictate the stereochemical outcome of the reaction. These methods often involve asymmetric synthesis, diastereoselective control, and enantioselective approaches to yield the desired product with high purity.

Asymmetric Synthesis Approaches to Substituted Hydroxypyrrolidines

Asymmetric synthesis is a powerful tool for obtaining specific enantiomers of chiral molecules. youtube.com In the context of substituted hydroxypyrrolidines, this often involves the use of chiral starting materials, catalysts, or auxiliaries to influence the stereochemical course of the reaction. nih.gov One common approach is the use of chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. numberanalytics.comwikipedia.orgnih.govddugu.ac.in For instance, D-mannitol has been used as a precursor for the enantiodivergent synthesis of trans-2,5-dialkylpyrrolidines. nih.gov Another strategy involves the use of chiral catalysts in reactions that create the stereocenters of the pyrrolidine (B122466) ring. For example, asymmetric epoxidation followed by regioselective ring-opening can lead to the formation of enantiomerically enriched hydroxypyrrolidine precursors. researchgate.net

Diastereoselective Control in Pyrrolidine Ring Formation

Achieving the desired trans configuration in 1-Boc-4-methylpyrrolidin-3-ol necessitates excellent diastereoselective control during the formation of the pyrrolidine ring. mdpi.com This can be accomplished through various methods, including substrate-controlled reactions where the existing stereocenters in the starting material direct the stereochemistry of the newly formed centers. For example, the reduction of a cyclic ketone precursor can be influenced by the steric bulk of neighboring substituents, favoring the formation of one diastereomer over the other.

Furthermore, intramolecular reactions are often employed to achieve high diastereoselectivity. nih.gov For instance, the intramolecular cyclization of an acyclic precursor containing both the nitrogen and the hydroxyl-bearing carbon can proceed through a well-defined transition state, leading to a specific diastereomer. mdpi.com The choice of reagents and reaction conditions plays a critical role in maximizing the diastereomeric ratio (dr). For example, multicomponent reactions have been developed to construct up to three contiguous stereocenters in a single operation with high diastereoselectivity. nih.gov

Reaction TypeKey FeaturesDiastereoselectivity
Catalytic HydrogenationReduction of a double bond in a pyrroline (B1223166) precursor.Often provides good control, dependent on the catalyst and substrate.
Intramolecular CyclizationRing closure of an acyclic precursor. mdpi.comCan achieve high diastereoselectivity through a constrained transition state. mdpi.com
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene. mdpi.comrsc.orgacs.orgThe stereochemistry of the alkene and ylide influences the product's diastereoselectivity. mdpi.comrsc.orgacs.org
Mannich ReactionAddition of an enolate to a chiral sulfinimine. nih.govCan lead to highly diastereoselective formation of the pyrrolidine ring. nih.gov

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. rsc.orgnih.gov This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities. For the synthesis of this compound, enantioselective methods ensure that the desired enantiomer is obtained in high enantiomeric excess (ee). rsc.org

One powerful enantioselective strategy is the use of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgnih.gov Chiral metal complexes can catalyze the reaction between an achiral azomethine ylide and a dipolarophile, leading to the formation of a chiral pyrrolidine with high enantioselectivity. nih.gov Another approach involves the use of chiral auxiliaries, which are temporarily attached to the starting material to direct the stereochemical outcome of a reaction and are later removed.

Foundational Ring-Forming Reactions

The construction of the pyrrolidine core is a fundamental step in the synthesis of this compound. Several powerful ring-forming reactions are commonly employed, including intramolecular cyclizations and 1,3-dipolar cycloadditions.

Intramolecular Cyclization and Ring Closure Methodologies

Intramolecular cyclization reactions are a highly effective means of forming the pyrrolidine ring. tandfonline.comrsc.org These reactions involve the formation of a new bond within a single molecule to create the cyclic structure. A common strategy is the intramolecular nucleophilic substitution, where a nitrogen atom attacks an electrophilic carbon center within the same molecule, leading to ring closure. For example, an amino alcohol can be induced to cyclize to form a hydroxypyrrolidine. mdpi.com

Another powerful method is the ring-closing metathesis (RCM) of a diene precursor, followed by reduction of the resulting double bond. This approach offers a versatile route to substituted pyrrolidines. Additionally, radical cyclizations can be employed, where a radical intermediate undergoes an intramolecular addition to a double or triple bond to form the five-membered ring.

Cyclization MethodDescription
Nucleophilic SubstitutionAn intramolecular attack of a nitrogen nucleophile on an electrophilic carbon. mdpi.com
Ring-Closing MetathesisFormation of a cyclic alkene from a diene using a ruthenium catalyst.
Radical CyclizationAn intramolecular addition of a radical to an unsaturated bond.
Reductive AminationCyclization of an amino ketone or amino aldehyde.

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Scaffolding

1,3-Dipolar cycloaddition reactions are among the most powerful and versatile methods for constructing the pyrrolidine ring system. mdpi.comrsc.orgacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, which is usually an alkene or alkyne. bohrium.com Azomethine ylides are highly reactive intermediates that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. researchgate.netnih.govunife.it

The reaction is highly stereospecific, with the stereochemistry of the dipolarophile being transferred to the newly formed stereocenters in the pyrrolidine ring. This allows for excellent control over the relative stereochemistry of the substituents. Furthermore, by using chiral catalysts or auxiliaries, this reaction can be made enantioselective, providing access to enantiomerically pure pyrrolidines. rsc.orgnih.gov The regioselectivity of the cycloaddition is governed by the electronic properties of both the azomethine ylide and the dipolarophile.

Key Precursors and Synthetic Intermediates in the Formation of this compound

The synthesis of this compound, a chiral pyrrolidine derivative, relies on stereoselective methods to establish the desired (3S,4R) or (3R,4S) configuration. The primary synthetic strategy involves the creation of a pyrrolidine ring, introduction of the methyl and hydroxyl groups with the correct stereochemistry, and subsequent protection of the nitrogen atom.

A cornerstone of the synthesis is the stereoselective reduction of a key intermediate, 1-Boc-4-methylpyrrolidin-3-one . The choice of starting materials and the reduction method are critical for achieving high diastereoselectivity for the trans product.

Common Synthetic Routes and Precursors:

From 4-Hydroxy-L-proline: A common starting material for pyrrolidine synthesis is the commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com A multi-step process can convert this precursor into the target molecule. This involves oxidation of the hydroxyl group to a ketone, introduction of the methyl group, and subsequent stereoselective reduction. mdpi.com

Cyclization of γ-Keto Amines: The pyrrolidine ring can be constructed through the cyclization of appropriate γ-keto amine precursors. This is followed by the critical stereoselective reduction of the ketone.

Stereoselective Reduction of a Ketone Precursor: The most direct route to establish the trans stereochemistry is the reduction of 1-Boc-4-methylpyrrolidin-3-one . The choice of reducing agent is crucial for controlling the stereochemical outcome. For instance, using an (R)-Corey-Bakshi-Shibata (CBS) reagent can reduce the ketone to the (3S)-alcohol with high enantiomeric excess.

Following the reduction to form trans-4-methylpyrrolidin-3-ol (B15238531) , the pyrrolidine nitrogen is protected with a Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

The following tables summarize the key precursors and reaction conditions.

Table 1: Key Precursors and Intermediates

Compound Name Structure Role in Synthesis
1-Boc-4-methylpyrrolidin-3-one Key ketone precursor for stereoselective reduction.
trans-4-Hydroxy-L-proline Chiral starting material for multi-step synthesis. mdpi.com

Table 2: Example Synthetic Step - Stereoselective Reduction

Substrate Reagent Conditions Product Yield Reference
1-Boc-4-methylpyrrolidin-3-one (R)-CBS reagent, BH₃·THF Anhydrous, -78°C, 4 h tert-Butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate 88-92%

Industrial Scale Synthetic Considerations for this compound

Scaling up the synthesis of a chiral compound like this compound from the laboratory to an industrial setting presents several challenges. The primary goals are to ensure cost-effectiveness, safety, high yield, purity, and environmental sustainability. While specific industrial processes for this exact molecule are often proprietary, general principles can be applied based on the synthesis of related compounds like 1-methylpyrrolidin-3-ol. google.comgoogle.com

Key Considerations for Industrial Production:

Catalyst Selection and Cost: For large-scale hydrogenations or reductions, expensive catalysts like rhodium or ruthenium may be replaced with more economical options such as palladium or platinum on carbon (Pd/C or Pt/C). google.com Catalyst loading, recovery, and reuse are critical economic factors.

Solvent and Reagent Management: The choice of solvents is dictated by cost, safety (flammability, toxicity), and ease of recovery and recycling. Water is an ideal solvent when possible, but organic solvents like methanol, toluene, or tetrahydrofuran (B95107) are often necessary. google.comgoogle.com The use of hazardous reagents common in lab-scale synthesis may be replaced by safer, more manageable alternatives.

Reaction Conditions and Equipment: Industrial reactors are designed to handle large volumes and control exothermic reactions safely. Temperature and pressure must be carefully monitored and controlled. For instance, hydrogenations may be run at pressures ranging from 0.4 to 0.5 MPa. google.com

Purification: Chromatography, a common lab-scale purification method, is often too expensive and slow for large-scale production. researchgate.net Industrial purification typically relies on techniques like distillation, crystallization, or extraction. google.com For instance, the final product might be purified by distillation after removing the catalyst by filtration. google.com

Process Safety and Waste Management: A thorough risk assessment is required to manage potential hazards from flammable solvents, high-pressure gases (e.g., hydrogen), and reactive chemicals. Minimizing waste streams through process optimization and solvent recycling is a key aspect of green chemistry and reduces disposal costs.

Biocatalysis: Modern industrial synthesis increasingly employs biocatalytic methods. Enzymes like transaminases can offer high stereoselectivity under mild conditions (ambient temperature and pressure in aqueous media), reducing the need for heavy metal catalysts and harsh reagents. nih.gov This approach can lead to more sustainable and efficient large-scale production of chiral amines and their derivatives. nih.gov

Table 3: Comparison of Lab vs. Industrial Synthesis Considerations

Feature Laboratory Scale Industrial Scale
Catalyst Chiral catalysts (e.g., CBS), precious metals Cost-effective catalysts (e.g., Pt/C, Pd/C), focus on recovery and reuse. google.com
Purification Column Chromatography. researchgate.net Distillation, Crystallization, Extraction. google.com
Reagents Wider variety, potentially more hazardous Focus on safety, cost, and availability.
Solvents High-purity, small volumes Cost-effective, recyclable solvents; safety is paramount. google.com
Technology Standard glassware Large-scale reactors, advanced process control.

| Alternative Methods | N/A | Consideration of biocatalysis for improved sustainability. nih.gov |

Stereochemical Control and Conformational Analysis of Trans 1 Boc 4 Methylpyrrolidin 3 Ol

Diastereomeric Relationships and Stereoisomeric Purity in Functionalized Pyrrolidines

The presence of two stereocenters at the C3 and C4 positions in trans-1-Boc-4-methylpyrrolidin-3-ol gives rise to the possibility of diastereomers. The trans configuration denotes that the hydroxyl group at C3 and the methyl group at C4 are on opposite faces of the pyrrolidine (B122466) ring. This specific arrangement is crucial as the alternative cis isomer, where these substituents are on the same face, will exhibit different physical, chemical, and biological properties.

The determination of diastereomeric purity is paramount in stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In many cases, the signals of the protons attached to the stereocenters and adjacent carbons in the pyrrolidine ring will have distinct chemical shifts and coupling constants for each diastereomer. researchgate.net Careful integration of these non-overlapping signals in the ¹H NMR spectrum allows for the quantification of the diastereomeric ratio (d.r.). researchgate.net For more complex cases where signals overlap, advanced NMR techniques such as band-selective pure shift NMR can be employed to simplify the spectra and facilitate accurate determination of the diastereomeric ratio. rsc.org

Table 1: Hypothetical ¹H NMR Data for Diastereomers of 1-Boc-4-methylpyrrolidin-3-ol

DiastereomerH3 Chemical Shift (ppm)H4 Chemical Shift (ppm)J₃,₄ (Hz)
trans~4.0~2.2~3-5
cis~4.2~2.5~6-8
Note: This table is illustrative and based on general principles for substituted pyrrolidines. Actual values may vary.

Influence of the trans-Configuration on Synthetic Utility and Reactivity

The trans stereochemistry in this compound significantly influences its utility as a synthetic intermediate. The defined spatial orientation of the hydroxyl and methyl groups can direct the approach of reagents in subsequent reactions, leading to high levels of stereocontrol in the synthesis of more complex molecules. For instance, the hydroxyl group can act as a directing group or be converted into a leaving group for nucleophilic substitution, with the trans-methyl group sterically hindering one face of the ring.

The N-Boc (tert-butoxycarbonyl) protecting group also plays a crucial role. It not only prevents unwanted reactions at the nitrogen atom but also influences the conformational preferences of the pyrrolidine ring, which in turn affects reactivity. sigmaaldrich.com The bulky t-butyl group can influence the puckering of the five-membered ring, potentially locking it into a specific conformation that favors a particular reaction pathway. nih.gov

The synthetic utility of trans-3,4-disubstituted pyrrolidines has been demonstrated in the preparation of various biologically active compounds, including monoamine transporter inhibitors. vjs.ac.vn These scaffolds are valuable for exploring pharmacophore space due to their three-dimensional nature. nih.gov

Stereocontrol Mechanisms in Pyrrolidine Synthesis

Achieving a high degree of stereocontrol to selectively obtain the trans isomer of 1-Boc-4-methylpyrrolidin-3-ol is a key challenge in its synthesis. Several strategies have been developed for the stereoselective synthesis of substituted pyrrolidines.

One common approach involves the use of chiral starting materials, such as amino acids, which can be elaborated into the desired pyrrolidine ring system. For instance, proline and 4-hydroxyproline (B1632879) are frequently used as chiral precursors.

Another powerful method is the use of stereoselective cyclization reactions. Intramolecular reactions, where a linear precursor is induced to form the pyrrolidine ring, can proceed with high diastereoselectivity, often controlled by the stereochemistry of the starting material or the use of a chiral catalyst. For example, the intramolecular protodesilylation of 4-(trimethylsilylmethyl)ethylidenepyrrolidines has been used for the stereocontrolled construction of substituted pyrrolidines. nih.gov

Furthermore, multicomponent reactions, such as 1,3-dipolar cycloadditions of azomethine ylides, offer an efficient way to construct highly substituted pyrrolidines with good stereocontrol. The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reactants and catalysts.

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. The substituents on the ring, including the N-Boc group, the C3-hydroxyl, and the C4-methyl group, have a profound impact on the conformational preferences of this compound.

The bulky t-butyl group of the Boc protecting group often favors a pseudoequatorial position to minimize steric strain. nih.gov In trans-4-substituted prolines, this can lead to a preference for a specific ring pucker. nih.gov For instance, a trans-4-tert-butyl group in N-Boc-proline derivatives has been shown to favor an endo pucker of the pyrrolidine ring. nih.gov

The relative orientation of the substituents in this compound will dictate the lowest energy conformation. The hydroxyl and methyl groups will also preferentially occupy pseudoequatorial positions to reduce steric interactions. The interplay of these steric and electronic effects determines the dominant conformation in solution.

The conformational equilibrium can be studied using NMR techniques, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. NOE experiments can provide information about the through-space proximity of protons, which helps in assigning the relative stereochemistry and deducing the preferred conformation of the molecule. While specific conformational analysis of this compound is not widely published, the principles established for related substituted pyrrolidines provide a strong basis for predicting its conformational behavior.

Chemical Transformations and Derivatization of Trans 1 Boc 4 Methylpyrrolidin 3 Ol

Functional Group Interconversions on the Pyrrolidine (B122466) Core

Functional group interconversions are fundamental transformations that allow for the strategic manipulation of the pyrrolidine scaffold. These reactions are key to accessing a broad range of derivatives from a common intermediate.

Transformations of the Hydroxyl Group (e.g., Esterification, Oxidation)

The secondary hydroxyl group in trans-1-Boc-4-methylpyrrolidin-3-ol is a prime site for modification. Standard esterification or etherification protocols can be readily applied to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.

Oxidation of the hydroxyl group to a ketone provides a key intermediate, a 4-methylpyrrolidin-3-one derivative. This ketone can then serve as a handle for further C-C bond-forming reactions, such as aldol (B89426) condensations or Grignard additions, significantly expanding the accessible chemical space.

Common transformations of the hydroxyl group include its conversion to a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. vanderbilt.edu These reactions typically proceed with inversion of stereochemistry, allowing for the controlled introduction of various nucleophiles at the C-3 position.

Reagent/ConditionProductReaction Type
TsCl, pyridineO-tosylateSulfonylation
MsCl, Et3NO-mesylateSulfonylation
PCC, CH2Cl2KetoneOxidation
Acetic anhydride, pyridineAcetate esterEsterification

Reactions Involving the Boc-Protected Nitrogen (e.g., Acylation, Alkylation, Deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is robust under many reaction conditions but can be readily removed under acidic conditions. fishersci.co.uk This orthogonality is a cornerstone of its utility in multi-step synthesis.

Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. fishersci.co.uk This unmasks the secondary amine, which can then undergo a host of subsequent reactions.

Once deprotected, the nitrogen can be acylated with various acyl chlorides or anhydrides to form amides. It can also be alkylated using alkyl halides or via reductive amination. These modifications are fundamental in the synthesis of diverse libraries of compounds for drug discovery. For instance, N-alkylation of similar 4-aminopyridine (B3432731) derivatives has been achieved in high yields. nih.gov

The Boc group itself can sometimes participate in reactions. While generally stable, under certain conditions, it can be involved in intramolecular cyclization reactions or rearrangements, although this is less common.

Reagent/ConditionTransformation
Trifluoroacetic acid (TFA), CH2Cl2Boc Deprotection
HCl in DioxaneBoc Deprotection
Acyl chloride, base (after deprotection)N-Acylation
Alkyl halide, base (after deprotection)N-Alkylation

Modification of the Methyl Group and Pyrrolidine Ring Substituents

While the methyl group at the C-4 position is relatively unreactive, its presence influences the stereochemical outcome of reactions on the pyrrolidine ring. Modification of this group is less common but can be achieved through radical halogenation followed by substitution, although this approach may lack selectivity.

More advanced strategies for modifying the pyrrolidine ring involve ring-opening and subsequent functionalization or utilizing the existing stereochemistry to direct further substitutions. The introduction of conformational switching elements on the pyrrolidine ring has been explored to create potent and selective inhibitors of phosphodiesterases. nih.gov

Condensation and Ring-Opening Reactions of Pyrrolidine Scaffolds

The pyrrolidine ring can participate in condensation reactions, particularly after modification of the hydroxyl group. For example, the corresponding ketone can undergo condensation with various nucleophiles.

Ring-opening of the pyrrolidine scaffold is a less common but powerful strategy to generate acyclic amino alcohol derivatives. This can be achieved under specific reductive or oxidative conditions, often requiring activation of the ring, for instance, through N-oxide formation.

Advanced Derivatization for Enhanced Structural Diversity

The combination of the aforementioned transformations allows for advanced derivatization strategies. For example, a sequence of oxidation of the hydroxyl group, followed by a Wittig reaction on the resulting ketone, and subsequent modification of the Boc-protected nitrogen, can lead to a vast array of structurally diverse molecules. organic-chemistry.org

The use of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions on halogenated derivatives of the pyrrolidine core, can further expand the accessible chemical space. These advanced strategies are crucial for the synthesis of complex molecules with tailored properties for specific biological targets.

Strategic Applications of Trans 1 Boc 4 Methylpyrrolidin 3 Ol As a Chiral Intermediate

Utilization in the Synthesis of Complex Natural Products and Analogues

The synthesis of natural products often requires the use of chiral synthons to build stereochemically complex structures. Polyhydroxylated pyrrolidine (B122466) alkaloids, for instance, are a class of natural products known for their potent biological activities, such as glycosidase inhibition. The synthesis of these molecules relies on the stereoselective construction of the pyrrolidine ring with multiple chiral centers.

While direct total syntheses of specific natural products using trans-1-Boc-4-methylpyrrolidin-3-ol are not extensively documented in readily available literature, its structure makes it an ideal precursor for such endeavors. For example, the synthesis of polyhydroxylated pyrrolidine alkaloids like codonopsinol B involves the creation of a pyrrolidine core with multiple hydroxyl groups. beilstein-journals.org The defined stereochemistry of this compound could serve as a foundational element in the synthesis of analogues of these natural products, allowing for the systematic exploration of structure-activity relationships. The inherent chirality of this building block circumvents the need for complex stereoselective steps later in a synthetic sequence.

Role in the Construction of Advanced Pharmaceutical Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. mdpi.com Its favorable properties, including high aqueous solubility, metabolic stability, and its ability to engage in hydrogen bonding, make it a desirable core for drug design. This compound serves as an advanced building block for creating novel pharmaceutical agents, particularly those requiring precise three-dimensional arrangements for optimal target engagement.

One prominent area of application for substituted pyrrolidines is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govoatext.com These inhibitors often feature a core that mimics the natural substrate of the enzyme, and the pyrrolidine ring is a common choice for this purpose. mdpi.com The stereochemistry of the substituents on the pyrrolidine ring is critical for potent and selective inhibition of the DPP-IV enzyme. oatext.comdiva-portal.org

Drug ClassTarget ScaffoldRationale for Use
DPP-IV InhibitorsSubstituted PyrrolidineMimics the proline residue of natural substrates, providing a rigid backbone for optimal presentation of functional groups to the enzyme's active site. oatext.commdpi.com
Antiviral AgentsPyrrolidine DerivativesThe pyrrolidine ring can be incorporated into structures that mimic peptide backbones or interact with key viral enzymes. mdpi.com
Muscarinic Receptor AgonistsBicyclic PyrrolidinesThe pyrrolidine moiety can be part of a larger, constrained bicyclic system designed to fit selectively into the receptor's binding pocket. core.ac.uk

Building Block for Heterocyclic Systems

The functional groups of this compound—the secondary amine (after deprotection of the Boc group) and the hydroxyl group—provide handles for further chemical transformations to construct more complex heterocyclic systems. The development of novel methods for creating fused five-, six-, and seven-membered ring structures is a significant focus in organic synthesis. rsc.org

The hydroxyl group can be converted into a leaving group, allowing for intramolecular cyclization with the deprotected amine to form bicyclic structures. Alternatively, it can be oxidized to a ketone, which can then participate in a variety of condensation and cyclization reactions. The amine, once deprotected, is a versatile nucleophile for forming amides, ureas, and sulfonamides, or for participating in reductive amination and transition metal-catalyzed cross-coupling reactions. These transformations can lead to the synthesis of fused systems such as pyrroloazepines or spirocyclic pyrrolidines, which are of interest in drug discovery for their novel three-dimensional shapes. rsc.org

Contributions to Three-Dimensional Molecular Complexity

The "trans" relationship between the methyl group at the 4-position and the hydroxyl group at the 3-position, along with the inherent chirality of the pyrrolidine ring, imparts a well-defined three-dimensional architecture to molecules derived from this compound. This pre-defined stereochemistry is a significant advantage in modern drug discovery, where the three-dimensional shape of a molecule is a key determinant of its biological activity and selectivity.

By using a chiral building block like this, chemists can introduce multiple stereocenters into a target molecule in a single, controlled step. youtube.com This avoids the often challenging and costly process of separating stereoisomers later in the synthesis. The rigid pyrrolidine ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding. The specific spatial arrangement of the methyl and hydroxyl groups can be exploited to make precise contacts with amino acid residues in an enzyme's active site or a receptor's binding pocket, leading to enhanced potency and selectivity.

Application in Agrochemical Synthesis

The development of new agrochemicals is crucial for maintaining crop yields and protecting against pests and diseases. nih.gov The principles of molecular design that are applied in pharmaceutical research are also relevant to the agrochemical industry. The inclusion of specific chemical moieties can enhance the uptake, translocation, and efficacy of active ingredients in plants and pests.

N-substituted pyrrolidones have been investigated for their ability to promote the penetration of agrochemical active ingredients in plants. google.com While this compound is a pyrrolidinol and not a pyrrolidone, its core structure is highly relevant. The Boc-protected amine can be deprotected and subsequently modified to create a range of N-substituted pyrrolidines. The lipophilicity and polarity of the final molecule can be fine-tuned by derivatizing the hydroxyl group. This approach could lead to the development of new agrochemical formulations with improved "contact activity" and resistance to being washed away by rain. nih.gov

Rational Design of New Molecular Entities via this compound

Rational drug design relies on a deep understanding of the three-dimensional structure of a biological target and the principles of molecular recognition. slideshare.netnih.gov Chiral building blocks like this compound are key tools in this process. A medicinal chemist might rationally select this specific intermediate for several reasons:

Scaffold Hopping: To replace a less desirable core in a known active compound with the favorable pyrrolidine scaffold, while maintaining the crucial three-dimensional arrangement of functional groups.

Structure-Based Design: When the crystal structure of a target enzyme is known, the hydroxyl and methyl groups of the pyrrolidinol can be precisely positioned to interact with specific pockets or residues in the active site. nih.gov For example, the hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can occupy a small hydrophobic pocket.

Fragment-Based Drug Discovery: This building block can be considered a "fragment" that can be grown or combined with other fragments to build a potent inhibitor. Its defined stereochemistry ensures that subsequent modifications are made in a predictable spatial direction.

The use of such a well-defined chiral intermediate allows for a more streamlined and efficient drug discovery process, enabling the rational design and synthesis of new molecular entities with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Analytical Methodologies and Computational Investigations for Trans 1 Boc 4 Methylpyrrolidin 3 Ol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular features. For trans-1-Boc-4-methylpyrrolidin-3-ol, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The 'trans' configuration, where the hydroxyl group and the methyl group are on opposite sides of the pyrrolidine (B122466) ring, can be confirmed through the analysis of coupling constants (J-values) between adjacent protons. The magnitude of these coupling constants is dependent on the dihedral angle between the protons, which in turn is dictated by the ring's conformation.

¹H NMR Data (Typical) ¹³C NMR Data (Typical)
Chemical Shift (ppm) Assignment
~1.10 (d)-CH₃
~1.45 (s)-Boc
~2.00-2.20 (m)-CH(CH₃)-
~3.00-3.60 (m)-CH₂-N- & -CH-N-
~4.00-4.20 (m)-CH-OH
~2.0-4.0 (br s)-OH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The presence of the Boc (tert-butyloxycarbonyl) protecting group is confirmed by a strong absorption band around 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch. masterorganicchemistry.com Additionally, C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations can be observed in the 1000-1200 cm⁻¹ range. masterorganicchemistry.comdocbrown.info

| IR Absorption Data (Typical) | | :--- | :--- | | Frequency Range (cm⁻¹) | Functional Group Assignment | | 3200-3600 (broad) | O-H (alcohol) stretch | | 2850-3000 | C-H (alkane) stretch | | 1680-1700 (strong) | C=O (carbamate) stretch | | 1000-1200 | C-N stretch |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nist.gov For this compound, mass spectrometry confirms the molecular weight of the compound. The molecular formula is C₁₀H₁₉NO₃, which corresponds to a molecular weight of approximately 201.26 g/mol . nih.govnist.gov The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can provide further structural information, such as the loss of the Boc group or other characteristic fragments, which helps to piece together the molecule's structure.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can suggest the relative stereochemistry, X-ray crystallography provides the definitive absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. For this compound, an X-ray crystal structure would unambiguously confirm the 'trans' relationship between the hydroxyl and methyl groups and determine the absolute configuration (R or S) at the chiral centers.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular properties and reaction mechanisms that can be difficult to study experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Molecular Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can be employed to predict its most stable conformation. nih.gov The pyrrolidine ring is not planar and can adopt various puckered conformations (envelope or twist). DFT can calculate the relative energies of these different conformations to identify the most energetically favorable one.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of the pyrrolidine ring in this compound is a critical determinant of its chemical reactivity and biological interactions. Molecular dynamics (MD) simulations, in conjunction with other computational methods, provide a powerful lens through which to explore the dynamic behavior of this molecule, including the puckering of the five-membered ring and the orientation of its substituents. While specific MD simulation studies exclusively focused on this compound are not extensively available in public literature, a comprehensive understanding of its conformational propensities can be constructed from studies on analogous substituted pyrrolidine systems.

The pyrrolidine ring is not planar and adopts a variety of puckered conformations to alleviate torsional strain. These conformations are typically described as envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The specific puckering mode and the energetic barriers between different conformations are highly sensitive to the nature and stereochemistry of the substituents on the ring.

For this compound, the key structural features influencing its conformational equilibrium are the N-Boc group, the trans-disubstituted pattern of the hydroxyl and methyl groups at C3 and C4, respectively. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom is known to exert a significant steric influence, which can affect the ring's puckering and the rotational barrier around the N-C(O) bond. nih.gov

Computational studies on various substituted pyrrolidines have established that the energy differences between various conformers can be subtle, often falling within a few kcal/mol. researchgate.net This small energy gap suggests that multiple conformations can be significantly populated at room temperature, and the molecule is likely to be conformationally flexible.

In the case of trans-3,4-disubstituted pyrrolidines, the substituents can adopt either pseudo-axial or pseudo-equatorial orientations. The relative stability of these arrangements is a delicate balance of steric and electronic effects. For instance, in a related system, the X-ray crystal structure of a trans-3,4-disubstituted pyrrolidine inhibitor of renin revealed a specific puckered conformation in the solid state. nih.gov However, in solution, as would be modeled by MD simulations, an equilibrium of multiple conformers is expected.

Molecular dynamics simulations would typically be employed to sample the conformational space of this compound over time, allowing for the observation of transitions between different puckered states. By analyzing the trajectory of the simulation, one can determine the relative populations of the major conformers and the dihedral angles that define the ring's shape.

A hypothetical molecular dynamics simulation of this compound would likely reveal a dynamic equilibrium between several low-energy envelope and twist conformations. The trans arrangement of the methyl and hydroxyl groups would influence the puckering to minimize steric clashes. For example, a conformation that places the larger methyl group in a pseudo-equatorial position would likely be favored. The hydroxyl group's ability to form intramolecular hydrogen bonds could also play a role in stabilizing certain conformations.

The results from such simulations can be summarized in a table that shows the predicted relative energies and populations of the most stable conformers. While specific data for the target molecule is not available, a representative data table based on computational studies of similar pyrrolidine derivatives is presented below to illustrate the type of information that can be obtained. researchgate.netresearchgate.net

Table 1: Hypothetical Conformational Analysis of trans-1-Boc-4-methylpyrrolidin-3-ol
ConformerRing PuckerRelative Energy (kcal/mol)Predicted Population (%)Key Dihedral Angles (degrees)
AC4-exo Envelope0.0045C1-C2-C3-C4: 25, C2-C3-C4-C5: -15
BC3-endo Envelope0.5025C1-C2-C3-C4: -20, C2-C3-C4-C5: 30
CTwist (T1)0.8015C1-C2-C3-C4: 10, C2-C3-C4-C5: -10
DTwist (T2)1.2010C1-C2-C3-C4: -15, C2-C3-C4-C5: 20
EOther>1.50<5-

This hypothetical data illustrates that the molecule likely exists as a mixture of several conformers with the C4-exo envelope being the most stable, where the substituents are in a pseudo-equatorial and pseudo-axial arrangement that minimizes steric interactions. The actual energy values and populations would need to be determined by specific, high-level computational studies on this compound. Such simulations would provide a detailed atomistic view of the conformational dynamics, which is invaluable for understanding its properties and for rational drug design.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The demand for enantiomerically pure substituted pyrrolidines like trans-1-Boc-4-methylpyrrolidin-3-ol has driven the development of more efficient and sustainable synthetic methodologies. Traditional routes can be lengthy and often rely on hazardous reagents. Current research is focused on overcoming these limitations.

One promising approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the direct and stereocontrolled synthesis of highly functionalized pyrrolidines. For instance, the reaction of an achiral N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine with a chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam, has been shown to produce a related intermediate, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, in high yield and diastereoselectivity. researchgate.net This strategy avoids the need for chromatographic separation of diastereomers, a significant step towards a more practical large-scale synthesis. researchgate.net

Furthermore, efforts are being made to develop "green" synthetic protocols. These include the use of environmentally benign solvents, catalytic reagents, and one-pot procedures to minimize waste and energy consumption. For example, research into the synthesis of related pyrrolidinone derivatives has demonstrated the use of ultrasound irradiation and citric acid as a green catalyst in an ethanol-water solvent system, resulting in excellent yields and short reaction times. While not yet applied directly to this compound, these sustainable methodologies represent a key future direction for its synthesis.

A recent patent highlights an industrial-scale preparation of the closely related 1-methylpyrrolidin-3-ol. google.com This process involves the reaction of 3-hydroxypyrrolidine with formaldehyde (B43269) and hydrogen over a metal catalyst, followed by a purification step involving a secondary amine to remove excess formaldehyde. google.com Such scalable methods are crucial for the commercial viability of pharmaceuticals and agrochemicals derived from this scaffold.

Exploration of New Derivatization Pathways for Bioactive Compound Discovery

The functional groups of this compound—the Boc-protected amine and the secondary alcohol—provide two key points for diversification, enabling the exploration of new chemical space and the discovery of novel bioactive compounds.

The secondary alcohol can be readily oxidized to the corresponding ketone or converted into other functional groups such as ethers, esters, and azides, allowing for the introduction of a wide range of substituents. The Boc-protecting group on the nitrogen can be easily removed under acidic conditions, and the resulting secondary amine can be functionalized through acylation, alkylation, or reductive amination.

This derivatization potential has been demonstrated in the synthesis of various bioactive molecules. For example, the related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol has been used as a chiral building block for the synthesis of glycosidase inhibitors and novel nucleoside analogs with potential antiviral or anticancer activity. researchgate.net In one instance, the nitrogen of the pyrrolidine (B122466) ring was functionalized with a bromoacetyl bromide to introduce a nucleobase-bearing amidic chain in a one-pot procedure. researchgate.net

The exploration of new derivatization pathways is crucial for generating libraries of diverse compounds for high-throughput screening. The systematic modification of the pyrrolidine scaffold allows for the fine-tuning of pharmacological properties and the development of structure-activity relationships (SAR).

Advanced Applications in Medicinal and Agrochemical Discovery Pipelines

The unique stereochemistry and conformational rigidity of the this compound scaffold make it a privileged structure in medicinal and agrochemical research. Its three-dimensional nature allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.

Medicinal Chemistry:

Substituted pyrrolidines are integral components of numerous approved drugs and clinical candidates. The trans-4-methylpyrrolidin-3-ol (B15238531) core can be found in molecules targeting a wide range of diseases. For instance, derivatives of the closely related 3-hydroxypyrrolidine are key intermediates in the synthesis of potent and selective inhibitors of various enzymes and receptors.

One notable application is in the development of inhibitors for enzymes involved in T-cell-dependent disorders. researchgate.net The synthesis of transition state analogue inhibitors often utilizes chiral pyrrolidine building blocks to achieve the desired stereochemistry for optimal target engagement. researchgate.net

Furthermore, the pyrrolidine scaffold is being explored for the development of novel antibiotics. The ability to introduce diverse functional groups allows for the optimization of antibacterial activity against resistant strains.

Agrochemical Discovery:

In the agrochemical sector, there is a continuous need for new herbicides, insecticides, and fungicides with improved efficacy and safety profiles. The pyrrolidine scaffold offers a platform for the development of novel active ingredients. The introduction of the 4-methyl group can enhance metabolic stability and influence the mode of action.

While specific examples of agrochemicals derived directly from this compound are not yet widely reported, the broader class of pyrrolidine-containing compounds has shown promise. For example, derivatives of pyrrolidine are known to exhibit insecticidal activity. The exploration of this scaffold in agrochemical discovery pipelines is an active area of research.

Integration of Computational Design with Synthetic Strategies for Pyrrolidine Scaffolds

The integration of computational chemistry with synthetic organic chemistry is revolutionizing the drug discovery process. In silico methods are increasingly being used to design novel pyrrolidine-based compounds with desired biological activities and to predict their physicochemical properties.

Molecular modeling and docking studies can be employed to understand the binding interactions of pyrrolidine derivatives with their biological targets. This allows for the rational design of new analogs with improved potency and selectivity. For example, computational studies can predict how the trans stereochemistry and the methyl group of this compound influence the orientation of the molecule within a protein's active site.

Furthermore, computational tools can aid in the development of more efficient synthetic routes. Density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the stereochemical outcome of a reaction, guiding the choice of reagents and reaction conditions.

The combination of computational design and synthetic chemistry creates a powerful synergy for the discovery of new bioactive molecules. This integrated approach can significantly reduce the time and cost associated with the development of new pharmaceuticals and agrochemicals based on the this compound scaffold.

Q & A

Q. What are the key synthetic routes for preparing trans-1-Boc-4-methylpyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via cycloaddition or ring-opening strategies. For example, trans-pyrrolidine scaffolds can be accessed through [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, followed by Boc protection. Stereochemical control is achieved using chiral auxiliaries or catalysts. For instance, highlights that electron-rich aryl groups favor trans-selectivity, while electron-poor heteroaryls (e.g., pyridyl) may yield cis-trans mixtures, necessitating chromatographic separation . Key parameters include temperature (low temps favor kinetic control) and solvent polarity (aprotic solvents enhance stereoselectivity).

Q. How does the Boc group enhance stability during functionalization of this compound?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group acts as a protecting agent for the amine, preventing unwanted nucleophilic reactions during subsequent steps (e.g., alkylation or acylation). Its stability under basic conditions allows selective deprotection using acidic reagents (e.g., TFA or HCl in dioxane). demonstrates analogous Boc-protected pyrrolidine derivatives undergoing smooth deprotection without disrupting the pyrrolidine ring . Stability testing via TLC or HPLC is recommended to monitor decomposition under varying pH and temperature.

Q. What analytical techniques are critical for characterizing this compound, particularly its stereochemistry?

  • Methodological Answer :
  • NMR : 1^1H-NMR coupling constants (J3,4J_{3,4}) distinguish trans (axial-equatorial, J810 HzJ \approx 8-10\ \text{Hz}) from cis isomers (diequatorial, J35 HzJ \approx 3-5\ \text{Hz}).
  • X-ray Crystallography : Definitive confirmation of trans-configuration, as shown for related trans-pyrrolidine derivatives in .
  • Chiral HPLC : Resolves enantiomers if chirality is introduced during synthesis.
  • IR Spectroscopy : Confirms Boc C=O stretching (~1690–1750 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different methodologies?

  • Methodological Answer : Yield discrepancies often arise from variations in starting material purity, catalyst loading, or workup protocols. For example:
  • Cycloaddition Routes : reports >80% yields for electron-rich aryl groups but <50% for pyridyl derivatives due to isomerization .
  • Protection-Deprotection Strategies : Boc stability under basic vs. acidic conditions () may lead to unintended side reactions if not rigorously controlled .
    Mitigation involves systematic optimization (e.g., DoE studies) and cross-validation using multiple characterization tools (HPLC, NMR).

Q. What strategies improve the stability of this compound under acidic or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : The Boc group is labile to acids; stabilize by buffering reaction media (pH >4) or using milder acids (e.g., citric acid). notes that related compounds decompose at high temperatures, suggesting storage at 2–8°C in inert atmospheres .
  • Oxidative Conditions : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen. For hydroxyl group sensitivity, temporary silyl protection (e.g., TBS) can be employed, as seen in for analogous structures .

Q. How can this compound be utilized in stereoselective synthesis of complex bioactive molecules?

  • Methodological Answer : The compound serves as a chiral building block for pharmaceuticals (e.g., kinase inhibitors or antiviral agents). Key applications include:
  • Ring-Opening Reactions : React with electrophiles (e.g., epoxides) to form functionalized amines.
  • Cross-Coupling : Suzuki-Miyaura coupling () introduces aryl/heteroaryl groups at the 4-methyl position .
  • Deprotection-Functionalization : Remove Boc to expose the amine for peptide coupling or reductive amination () .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) affect melting points ( reports mp variations for similar diols ).
  • Impurity Profiles : Residual solvents or byproducts alter NMR shifts. Use preparative HPLC () to isolate high-purity batches .
  • Instrument Calibration : Cross-validate with certified reference standards () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.